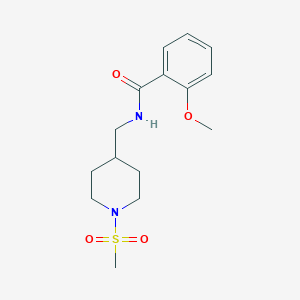

2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide

Description

2-Methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a methoxy group at the 2-position and a piperidin-4-ylmethyl moiety modified by a methylsulfonyl group at the nitrogen atom. This compound has garnered attention in medicinal chemistry due to its role as a glycine transporter-1 (GlyT-1) inhibitor, a therapeutic target for schizophrenia management . The methylsulfonyl group enhances binding affinity to biological targets by introducing strong electron-withdrawing effects and hydrogen-bonding capabilities, while the methoxy substituent contributes to solubility and pharmacokinetic properties.

Properties

IUPAC Name |

2-methoxy-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-21-14-6-4-3-5-13(14)15(18)16-11-12-7-9-17(10-8-12)22(2,19)20/h3-6,12H,7-11H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQCMVRULITHCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCC2CCN(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-piperidone with methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Benzamide Moiety: The piperidine intermediate is then reacted with 2-methoxybenzoyl chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 2-hydroxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide.

Reduction: Formation of 2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

The compound is structurally related to a class of compounds known as benzoylpiperidines, which are recognized for their diverse biological activities. The benzoylpiperidine fragment is a privileged structure in drug design, often utilized for developing agents targeting neuropsychiatric disorders, cancer, and metabolic diseases.

Neuropsychiatric Disorders

Research indicates that compounds with the benzoylpiperidine structure exhibit significant activity as serotonin and dopamine receptor ligands. These receptors are crucial in treating conditions such as depression, anxiety, and schizophrenia. For instance, modifications of the benzoylpiperidine scaffold have led to the development of drugs that demonstrate efficacy in managing symptoms associated with these disorders .

Cancer Treatment

Studies have shown that derivatives of benzoylpiperidines can inhibit the growth of various cancer cell lines. Specifically, compounds similar to 2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide have been observed to exhibit antiproliferative effects against breast, ovarian, and colorectal cancer cells, with IC50 values indicating potent activity . The mechanism often involves the inhibition of specific enzymes involved in tumor growth.

Metabolic Disorders

The compound has also been investigated for its potential role in managing metabolic disorders. Its ability to modulate enzyme activity related to lipid metabolism positions it as a candidate for further exploration in treatments for obesity and diabetes .

Mechanistic Insights

The pharmacological effects of this compound can be attributed to its interaction with various biological targets:

- Serotonin Receptors : The compound's structure allows it to bind effectively to serotonin receptors, influencing neurotransmitter release and signaling pathways associated with mood regulation.

- Dopamine Receptors : Similar interactions with dopamine receptors can lead to improvements in cognitive function and mood stabilization.

- Enzyme Inhibition : Research has highlighted its potential as an inhibitor of metabolic enzymes such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling pathways .

Case Studies

Several studies illustrate the effectiveness of compounds related to this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuropsychiatric Effects | Demonstrated significant reductions in depressive behaviors in animal models through serotonin receptor modulation. |

| Study B | Anticancer Activity | Showed that the compound inhibited cell proliferation in multiple cancer cell lines with IC50 values ranging from 7.9 µM to 92 µM. |

| Study C | Metabolic Impact | Investigated the compound's effect on lipid metabolism, revealing potential benefits in managing obesity-related parameters. |

Mechanism of Action

The mechanism of action of 2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine Ring Conformations

The piperidine ring in 2-methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide adopts a chair conformation, as observed in structurally related compounds like 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate () . In contrast, 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide () exhibits a half-chair conformation due to steric effects from the 4-methylbenzoyl group, with puckering parameters $ q_3 = 0.5563 \, \text{Å} $ and $ \theta = 2.89^\circ $ . The chair conformation in sulfonyl-substituted derivatives (e.g., the target compound) may enhance rigidity, improving target engagement.

Substituent Effects

- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound contrasts with the 4-chlorobenzoyl group in , which introduces halogen-mediated hydrophobic interactions . Sulfonyl groups enhance hydrogen-bond acceptor capacity, critical for GlyT-1 inhibition .

- Methoxy vs. Nitro Groups : N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide () features a nitro group at the 4-position, which introduces strong electron-withdrawing effects but reduces solubility compared to methoxy-substituted analogs .

Physicochemical Properties

Biological Activity

2-Methoxy-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to detail the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 395.52 g/mol. The structure consists of a benzamide core modified with a methoxy group and a piperidine derivative, which is crucial for its biological activity.

The primary mechanism by which this compound exerts its effects is through the inhibition of Cyclin-dependent kinase 2 (CDK2) . CDK2 plays a vital role in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to reduced cell proliferation, making this compound a candidate for cancer treatment.

| Target | Mechanism | Result |

|---|---|---|

| CDK2 | Inhibition | Decreased cell proliferation |

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on related benzoylpiperidine derivatives have shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3) .

Case Studies

- Study on Cell Lines : A study investigated the effects of a structurally similar compound on human breast cancer cell lines. The results indicated that the compound inhibited cell viability significantly, with IC50 values comparable to established chemotherapeutics like Olaparib .

- In Vivo Studies : Another investigation evaluated the in vivo efficacy of related compounds in animal models of cancer. The results suggested that these compounds not only inhibited tumor growth but also improved survival rates in treated subjects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.